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Compound of Interest

Compound Name:
4-Chloro-cyclohexylamine

hydrochloride

CAS No.: 54916-24-4

Cat. No.: B3271460 Get Quote

4-Chloro-cyclohexylamine hydrochloride is a bifunctional organic compound featuring a

cyclohexane scaffold substituted with both an amine and a chlorine atom. As a hydrochloride

salt, it exists as a stable, solid material, enhancing its shelf-life and handling characteristics

compared to the free amine.[1] Its true value in chemical synthesis, particularly in the realm of

drug discovery and development, lies in the orthogonal reactivity of its two functional groups

and the critical influence of its stereochemistry. The presence of both a nucleophilic amine and

an electrophilic carbon center (attached to the chlorine) makes it a versatile intermediate for

constructing more complex molecular architectures.[2] This guide provides an in-depth analysis

of its chemical properties, stereochemical nuances, reactivity, and applications, tailored for

researchers and professionals in the chemical and pharmaceutical sciences.

Core Physicochemical Properties
The fundamental properties of 4-Chloro-cyclohexylamine hydrochloride are summarized

below. These data are essential for experimental design, safety assessments, and analytical

characterization.
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Property Value Source(s)

IUPAC Name
4-chlorocyclohexan-1-

amine;hydrochloride
[3]

Synonyms
4-Chlorocyclohexanamine

hydrochloride
[3]

CAS Number 54916-24-4 [3]

Molecular Formula C₆H₁₃Cl₂N [3]

Molecular Weight 170.08 g/mol [3]

Appearance
White to off-white solid

(predicted)
[1]

Form
Crystalline solid (hydrochloride

salt)
[1]

The Critical Role of Stereochemistry and
Conformation
The cyclohexane ring is not planar and exists predominantly in a chair conformation to

minimize steric and torsional strain. The presence of two substituents at the 1 and 4 positions

gives rise to cis and trans geometric isomers, which have profoundly different three-

dimensional structures and, consequently, distinct chemical reactivity.

trans-isomer: The two substituents are on opposite faces of the ring. In its most stable chair

conformation, both the chloro and amino groups can occupy equatorial positions, minimizing

steric hindrance.

cis-isomer: The two substituents are on the same face of thering. In any chair conformation,

one group must be axial while the other is equatorial.

The interconversion between the two chair conformers (ring-flipping) is rapid at room

temperature, but the equilibrium will heavily favor the conformer that places the bulky

substituents in the more stable equatorial positions. Understanding which conformer is

dominant is paramount for predicting reaction outcomes.
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Caption: Conformational equilibrium of trans and cis isomers.

Synthesis and Isomer Separation
The synthesis of 4-Chloro-cyclohexylamine hydrochloride typically involves a two-stage

process: the formation of the 4-chloro-cyclohexylamine free base, followed by its conversion to

the hydrochloride salt. The separation of stereoisomers is a critical purification step, often

achieved by fractional crystallization.

Proposed Synthetic Workflow
A robust method for synthesizing the precursor amine is the reductive amination of 4-

chlorocyclohexanone. The subsequent acidification with hydrochloric acid yields the desired

salt, which can then be purified to isolate the desired stereoisomer.
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Caption: Proposed workflow for synthesis and isomer separation.
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Experimental Protocol: Synthesis and Purification
This protocol describes a representative procedure for the synthesis and purification of trans-4-
Chloro-cyclohexylamine hydrochloride, adapted from methods for analogous compounds.

[4]

PART A: Synthesis of 4-Chloro-cyclohexylamine (Free Base)

Setup: To a stirred solution of 4-chlorocyclohexanone (1 eq.) in methanol, add ammonium

acetate (3-4 eq.).

Reduction: Cool the mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.)

portion-wise, maintaining the temperature below 10°C.

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours until

analysis (TLC or GC-MS) shows complete consumption of the ketone.

Workup: Carefully add 2M HCl to quench the reaction and adjust the pH to ~2. Stir for 1

hour. Extract the aqueous layer with diethyl ether or dichloromethane to remove unreacted

materials.

Isolation: Basify the aqueous layer to pH >12 with solid NaOH or 6M NaOH solution,

ensuring the temperature is kept low with an ice bath.

Extraction: Extract the liberated free amine into diethyl ether or dichloromethane (3x).

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure to yield the crude amine mixture.

PART B: Hydrochloride Salt Formation and Isomer Separation

Salt Formation: Dissolve the crude amine mixture in a minimal amount of a suitable solvent

like isopropanol or diethyl ether. Add a solution of anhydrous HCl in the same solvent

dropwise with stirring. A white precipitate will form.

Isolation: Collect the precipitated solid (a mixture of cis and trans hydrochloride salts) by

vacuum filtration and wash with cold ether.
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Fractional Crystallization: Dissolve the crude salt mixture in a minimum amount of hot

methanol. Slowly add a less polar co-solvent, such as acetone or ethyl acetate, until the

solution becomes turbid.[4]

Purification: Heat the mixture gently until it becomes clear again, then allow it to cool slowly

to room temperature, followed by further cooling at 0-4°C. The less soluble isomer (typically

the trans isomer) will crystallize out first.

Final Product: Collect the crystals by filtration, wash with a cold methanol/acetone mixture,

and dry under vacuum to yield the purified isomer. The mother liquor can be concentrated to

recover the more soluble isomer.

Chemical Reactivity: A Tale of Two Functional
Groups
The reactivity of 4-Chloro-cyclohexylamine is dictated by its amine and alkyl chloride

functionalities, with the stereochemical arrangement being the deciding factor in reaction

pathways and rates.

Reactions at the Amino Group
The primary amine is a potent nucleophile and a weak base. It readily undergoes standard

amine reactions such as:

N-Alkylation and N-Acylation: Reaction with alkyl halides or acyl chlorides/anhydrides to form

secondary/tertiary amines or amides, respectively. This is fundamental for elongating

molecular chains or introducing new functional moieties.

Reductive Amination: Reaction with aldehydes or ketones to form imines, which can be

subsequently reduced to form more complex secondary or tertiary amines.

Reactions at the Chloro Group: The Stereochemical
Imperative
The C-Cl bond is susceptible to nucleophilic substitution (Sₙ1, Sₙ2) and elimination (E1, E2)

reactions. The preferred pathway is highly dependent on the conformation of the cyclohexane

ring.
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Sₙ2 Reaction: Requires a backside attack by a nucleophile. This is most efficient when the

C-Cl bond is in an axial position, as the equatorial face is more sterically hindered.

E2 Reaction: Requires an anti-periplanar (180°) arrangement between a proton and the

leaving group (the chlorine). This geometric constraint is perfectly met when both the proton

and the chlorine occupy axial positions on adjacent carbons (a trans-diaxial arrangement).[5]

[6]
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Caption: Reactivity of the axial chloro-conformer.

Causality: The trans isomer, which can adopt a diaxial conformation (albeit as a minor

conformer in equilibrium), is often more reactive in E2 eliminations than the cis isomer, which

cannot achieve a trans-diaxial arrangement of the H and Cl atoms without significant ring

distortion. This differential reactivity is a powerful tool for synthetic chemists to selectively form

either elimination or substitution products by choosing the appropriate starting isomer and

reaction conditions.

Predicted Spectroscopic Profile
While a publicly available, experimentally verified spectrum for 4-Chloro-cyclohexylamine
hydrochloride is elusive, a reliable spectroscopic profile can be predicted based on its
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structure and data from analogous compounds like cyclohexylamine hydrochloride.[7] This

predicted data serves as a practical guide for reaction monitoring and quality control.

Predicted ¹H NMR Spectrum (400 MHz, D₂O)
The use of D₂O as a solvent will cause the N-H protons to exchange, making them invisible in

the spectrum.

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 4.0 - 4.4 m 1H H-C4 (CH-Cl)

Deshielded by

the adjacent

electronegative

chlorine atom.

Axial vs.

equatorial

position will

significantly

affect the exact

shift and

coupling

constants.

~ 3.1 - 3.3 m 1H H-C1 (CH-NH₃⁺)

Deshielded by

the adjacent

positively

charged

ammonium

group.[7]

~ 2.0 - 2.3 m 4H
Axial Protons at

C2, C3, C5, C6

Typically found at

a lower field than

equatorial

protons.

~ 1.3 - 1.6 m 4H

Equatorial

Protons at C2,

C3, C5, C6

Shielded relative

to the axial

protons.
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Predicted ¹³C NMR Spectrum (101 MHz, D₂O)
Chemical Shift (δ, ppm) Assignment Rationale

~ 60 - 65 C4 (C-Cl)

Carbon directly attached to

chlorine is significantly

deshielded.

~ 50 - 55 C1 (C-NH₃⁺)

Carbon attached to the

ammonium group is

deshielded.

~ 30 - 35 C2, C6
Carbons adjacent to the

substituted carbons.

~ 25 - 30 C3, C5
Carbons beta to the

substituted carbons.

Predicted Key IR Absorptions (KBr Pellet)
Wavenumber (cm⁻¹) Vibration Significance

3100 - 2800 N-H stretch (in -NH₃⁺)

Broad, strong absorption

characteristic of an ammonium

salt.

2950 - 2850 C-H stretch
Aliphatic C-H bonds of the

cyclohexane ring.

~ 1600 - 1500 N-H bend
Asymmetric and symmetric

bending of the -NH₃⁺ group.

800 - 600 C-Cl stretch

Strong absorption indicating

the presence of the alkyl

chloride.

Utility in Drug Discovery and Development
The cyclohexylamine scaffold is a "privileged structure" in medicinal chemistry, appearing in

numerous approved pharmaceutical agents. 4-Chloro-cyclohexylamine hydrochloride
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serves as a key intermediate to access novel analogs of these scaffolds. Its bifunctional nature

allows for its incorporation into larger molecules through sequential or orthogonal reactions.

For example, the trans-cyclohexylamine core is central to the structure of the antidiabetic drug

Glimepiride and the novel antipsychotic Cariprazine.[8][9] While these drugs do not originate

directly from the 4-chloro derivative, their syntheses rely on access to pure stereoisomers of

substituted cyclohexylamines. The ability to introduce functionality at the 4-position (via

substitution of the chlorine) while also modifying the amine makes 4-Chloro-cyclohexylamine
hydrochloride a highly valuable starting material for generating libraries of new chemical

entities for high-throughput screening and lead optimization.

Safety and Handling Protocol
As a Senior Application Scientist, ensuring laboratory safety is paramount. 4-Chloro-
cyclohexylamine hydrochloride is predicted to have hazards similar to related aliphatic

amine salts.

Toxicity Profile (Predicted):

Harmful if swallowed, in contact with skin, or if inhaled.

Causes skin irritation and serious eye damage/irritation.

May cause respiratory irritation.

Recommended Handling Protocol:

Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of

dust. Ensure an eyewash station and safety shower are immediately accessible.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles and a face shield.

Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g.,

nitrile). Inspect gloves before use.
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Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a

particulate filter.

Handling: Avoid creating dust. Keep the container tightly closed when not in use. Avoid

contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such

as strong oxidizing agents and strong bases. The material is likely hygroscopic; store under

an inert atmosphere if possible.

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do

not allow the material to enter drains or waterways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3271460#4-chloro-cyclohexylamine-hydrochloride-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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